molecular formula C20H21N3OS2 B2465059 (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one CAS No. 886913-71-9

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B2465059
CAS No.: 886913-71-9
M. Wt: 383.53
InChI Key: RQKQTVZKQBVRCU-SOFGYWHQSA-N
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Description

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole ring, followed by the introduction of the piperazine moiety, and finally, the thiophene ring is added through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification processes to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the benzothiazole, piperazine, or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with benzothiazole and piperazine moieties are often explored for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be a candidate for drug development. Its structure suggests it might interact with various biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the thiophene ring might contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with a benzothiazole ring are known for their diverse biological activities and are often used in medicinal chemistry.

    Piperazine derivatives: These compounds are commonly found in pharmaceuticals due to their ability to enhance drug-like properties.

    Thiophene derivatives: Thiophene-containing compounds are widely used in materials science for their electronic properties.

Uniqueness

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one is unique due to the combination of these three distinct moieties in a single molecule. This unique structure may impart a combination of properties that are not found in other compounds, making it a valuable target for research and development in various fields.

Properties

IUPAC Name

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-14-5-7-17-19(15(14)2)21-20(26-17)23-11-9-22(10-12-23)18(24)8-6-16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKQTVZKQBVRCU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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